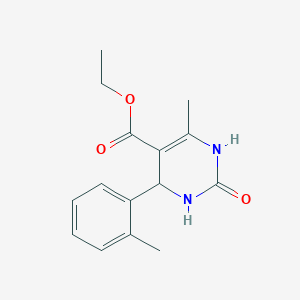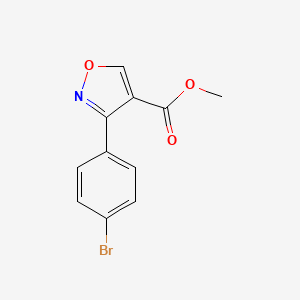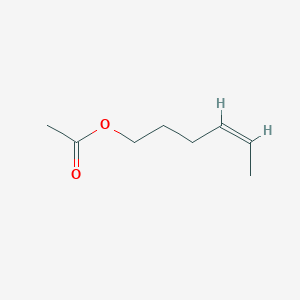![molecular formula C19H19N3O2 B3266230 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 420831-75-0](/img/structure/B3266230.png)
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
概要
説明
2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole fused with a quinoxaline ring, with methoxy and propyl substituents at specific positions.
作用機序
Target of Action
The primary target of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly intercalates into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, affecting its replication and transcription processes .
Biochemical Pathways
It is known that the compound’s intercalation into dna disrupts vital processes for dna replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s ability to intercalate into dna suggests it is capable of penetrating cell membranes
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has shown cytotoxic effects against various human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities
生化学分析
Biochemical Properties
It is known that indolo[2,3-b]quinoxaline derivatives exhibit a wide range of biological properties, including DNA intercalation . This suggests that 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline may interact with DNA and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Related indolo[2,3-b]quinoxaline derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that indolo[2,3-b]quinoxaline derivatives exert their effects predominantly through DNA intercalation . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation . Cerium (IV) oxide nanoparticles have also been used effectively in aqueous medium reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced derivatives.
科学的研究の応用
2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits potential antiviral, antitumor, and antidiabetic activities.
Biological Studies: It is used as a DNA intercalating agent, which can disrupt DNA replication and transcription processes.
Material Science: Indoloquinoxaline derivatives are used in optoelectronic devices as sensitizers, semiconductors, and light-emitting materials.
類似化合物との比較
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure, known for its antitumor properties.
6H-Indolo[2,3-b]quinoxaline: A parent compound with various derivatives exhibiting diverse biological activities.
Uniqueness
2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents (methoxy and propyl groups), which may enhance its biological activity and specificity compared to other indoloquinoxaline derivatives.
特性
IUPAC Name |
2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWGWVFKHTHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)






![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)





